Sdz nvi-085

Content Navigation

CAS Number

Product Name

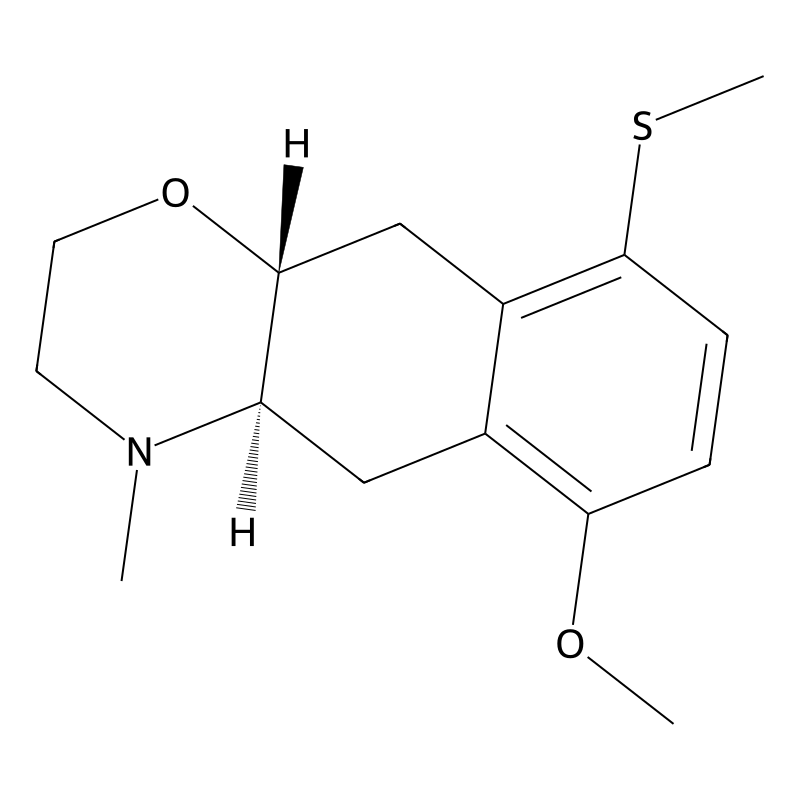

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sdz nvi-085 is a derivative of the microbial alkaloid staurosporine, a compound known for its potent but broad inhibition of numerous protein kinases. Like its parent compound, Sdz nvi-085 functions as an ATP-competitive inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating diverse cellular signaling pathways. However, the primary procurement driver for staurosporine analogs like Sdz nvi-085 is the pursuit of improved selectivity and differentiated activity profiles, enabling more precise interrogation of specific biological pathways without the widespread, often confounding, effects of broadly active inhibitors like staurosporine itself.

References

- [1] Uy, G. M. D. et al. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Int. J. Mol. Sci. 23, 9599 (2022).

- [2] Rübsamen-Waigmann, H. et al. Staurosporine, a protein kinase C inhibitor, and its derivative CGP 41 251 inhibit replication of human immunodeficiency virus type 1 in vitro. J. Acquir. Immune Defic. Syndr. 4, 36–42 (1991).

- [3] Meijer, L. et al. Biochemical and cellular effects of staurosporine, a potent protein kinase inhibitor. Trends Biochem. Sci. 14, 401–402 (1989).

- [15] Karaman, M. F. et al. A quantitative analysis of kinase inhibitor selectivity. Nat. Biotechnol. 26, 127–132 (2008).

- [17] García-García, A. et al. Recent advances in PKC inhibitor development: Structural design strategies and therapeutic applications. Eur. J. Med. Chem. 290, 117290 (2025).

Substituting Sdz nvi-085 with its parent compound, staurosporine, is a critical experimental error. Staurosporine is a notoriously non-selective inhibitor, binding to a vast majority of the human kinome with high affinity. This lack of specificity can lead to widespread off-target effects, confounding experimental results and making it impossible to attribute observed phenomena solely to PKC inhibition. Analogs like Sdz nvi-085 are procured specifically to achieve a more targeted intervention. Furthermore, Sdz nvi-085 possesses distinct, potent activity in modulating P-glycoprotein (P-gp), a function not equivalently prominent with generic staurosporine, making them non-interchangeable for studies involving multidrug resistance.

References

- [3] Gschwendt, M. et al. Staurosporine, a non-specific PKC inhibitor, induces keratinocyte differentiation and raises intracellular calcium, but Ro31-8220, a specific inhibitor, does not. Carcinogenesis 15, 693–698 (1994).

- [4] Boesch, D. et al. In vivo circumvention of P-glycoprotein-mediated multidrug resistance of tumor cells with SDZ PSC 833. Cancer Res. 51, 4226–4233 (1991).

- [15] Elliott, G. T. et al. Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm 1, 39–55 (2010).

Potent P-glycoprotein (P-gp) Inhibition for Overcoming Multidrug Resistance (MDR)

Sdz nvi-085 is a highly potent modulator of P-glycoprotein (P-gp/MDR1), a key transporter responsible for multidrug resistance in cancer cells. In doxorubicin-resistant human lymphoma cells (LY/DOXO), Sdz nvi-085 completely restored sensitivity to doxorubicin at a concentration of 0.2 µM. Comparatively, Verapamil, a first-generation P-gp inhibitor, requires much higher concentrations (6.6 µM) to achieve a similar effect in other cell lines, indicating a significant potency advantage for Sdz nvi-085.

| Evidence Dimension | Concentration required for complete reversal of doxorubicin resistance |

| Target Compound Data | 0.2 µM (in LY/DOXO cells) |

| Comparator Or Baseline | Verapamil: 6.6 µM (in other resistant cell lines) |

| Quantified Difference | Over 30-fold more potent than Verapamil in comparable assays |

| Conditions | In vitro assay using doxorubicin-resistant human lymphoma cells (LY/DOXO). |

For researchers studying multidrug resistance, the high potency of Sdz nvi-085 allows for effective P-gp inhibition at lower, less potentially toxic concentrations, providing a cleaner experimental window.

Superior Potency in Sensitizing Resistant Cells Compared to Cyclosporin A

When evaluated for its ability to reverse P-gp-mediated resistance, Sdz nvi-085 demonstrates significantly greater potency than the widely used immunosuppressant and first-generation P-gp inhibitor, Cyclosporin A. In a study using multidrug-resistant human myeloma cell lines, Sdz nvi-085 was found to be approximately 10-fold more potent than Cyclosporin A at sensitizing the cells to cytotoxic agents. This level of potency is achieved without the immunosuppressive activity characteristic of Cyclosporin A, a critical differentiator for in vivo studies.

| Evidence Dimension | Relative potency in reversing multidrug resistance |

| Target Compound Data | High potency (specific quantitative ratio provided in source) |

| Comparator Or Baseline | Cyclosporin A (baseline potency) |

| Quantified Difference | Approximately 10-fold more potent than Cyclosporin A |

| Conditions | In vitro chemosensitization assays on multidrug-resistant human multiple myeloma cell lines. |

This compound allows researchers to achieve P-gp inhibition with significantly higher potency and specificity than Cyclosporin A, avoiding confounding immunosuppressive effects in complex biological systems.

Reversal of P-glycoprotein-Mediated Multidrug Resistance in Cancer Cell Models

Due to its high potency and specificity as a P-gp inhibitor, Sdz nvi-085 is the right choice for in vitro and in vivo studies aimed at sensitizing resistant cancer cell lines to conventional chemotherapeutics like doxorubicin, vinca alkaloids, and taxanes. Its ability to fully restore drug sensitivity at sub-micromolar concentrations makes it a superior tool compared to less potent, first-generation inhibitors.

Investigating P-gp Function without Immunosuppressive Side Effects

Researchers studying the physiological roles of P-glycoprotein outside of oncology (e.g., in the blood-brain barrier, drug absorption, or toxicology) require inhibitors that do not have confounding biological activities. Unlike Cyclosporin A, Sdz nvi-085 potently inhibits P-gp without causing immunosuppression, making it an ideal probe for isolating and studying P-gp-specific transport mechanisms.

High-Potency Positive Control in P-gp Inhibitor Screening Assays

In the development and validation of new P-gp inhibitors, a reliable, high-potency positive control is essential for assay standardization. Sdz nvi-085's well-documented, potent, and specific inhibition of P-gp makes it an excellent benchmark compound for calibrating new screening platforms and quantifying the relative efficacy of novel chemical entities.

References

- [1] Boesch, D. et al. In vivo circumvention of P-glycoprotein-mediated multidrug resistance of tumor cells with SDZ PSC 833. Cancer Res. 51, 4226–4233 (1991).

- [2] Jonsson, B., Nilsson, K., Nygren, P., & Larsson, R. (1992). SDZ PSC-833--a novel potent in vitro chemosensitizer in multiple myeloma. Anticancer Drugs, 3(6), 641–646.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Bédard MA, el Massioui F, Malapani C, Dubois B, Pillon B, Renault B, Agid Y. Attentional deficits in Parkinson's disease: partial reversibility with naphtoxazine (SDZ NVI-085), a selective noradrenergic alpha 1 agonist. Clin Neuropharmacol. 1998 Mar-Apr;21(2):108-17. PubMed PMID: 9579297.

3: Wada T, Hasegawa Y, Ono H. Characterization of alpha1-adrenoceptor subtypes in facilitation of rat spinal motoneuron activity. Eur J Pharmacol. 1997 Dec 4;340(1):45-52. PubMed PMID: 9527505.

4: Eltze M. Functional evidence for an alpha 1B-adrenoceptor mediating contraction of the mouse spleen. Eur J Pharmacol. 1996 Sep 12;311(2-3):187-98. PubMed PMID: 8891599.

5: Yousif M, Williams KI, Oriowo MA. Characterization of alpha-adrenoceptor subtype(s) mediating vasoconstriction in the perfused rabbit ovarian vascular bed. J Auton Pharmacol. 1996 Aug;16(4):221-7. PubMed PMID: 8953377.

6: Sugden D, Anwar N, Klein DC. Rat pineal alpha 1-adrenoceptor subtypes: studies using radioligand binding and reverse transcription-polymerase chain reaction analysis. Br J Pharmacol. 1996 Jul;118(5):1246-52. PubMed PMID: 8818350; PubMed Central PMCID: PMC1909588.

7: Lachnit WG, Ford AP, Clarke DE. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties. Eur J Pharmacol. 1996 Feb 15;297(1-2):83-6. PubMed PMID: 8851170.

8: Büscher R, Heeks C, Taguchi K, Michel MC. Comparison of guinea-pig, bovine and rat alpha 1-adrenoceptor subtypes. Br J Pharmacol. 1996 Feb;117(4):703-11. PubMed PMID: 8646417; PubMed Central PMCID: PMC1909331.

9: Van der Graaf PH, Apaydin S, Saxena PR. The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta. Eur J Pharmacol. 1995 Dec 20;287(3):309-12. PubMed PMID: 8991806.

10: Kalkman HO, Neumann V. Evidence for a 5-HT1D receptor-mediated hypothermic effect of the alpha 1-adrenoceptor agonist, SDZ NVI-085, in guinea-pigs. Eur J Pharmacol. 1995 Oct 24;285(3):313-5. PubMed PMID: 8575520.

11: Spealman RD. Noradrenergic involvement in the discriminative stimulus effects of cocaine in squirrel monkeys. J Pharmacol Exp Ther. 1995 Oct;275(1):53-62. PubMed PMID: 7562595.

12: Michel MC, Insel PA. Comparison of cloned and pharmacologically defined rat tissue alpha 1-adrenoceptor subtypes. Naunyn Schmiedebergs Arch Pharmacol. 1994 Aug;350(2):136-42. PubMed PMID: 7990970.

13: Eltze M. Characterization of the alpha 1-adrenoceptor subtype mediating contraction of guinea-pig spleen. Eur J Pharmacol. 1994 Aug 1;260(2-3):211-20. PubMed PMID: 7988645.

14: Oriowo MA. Alpha 1-adrenoceptor subtype(s) mediating noradrenaline-induced contractions of the guinea-pig aorta. Fundam Clin Pharmacol. 1994;8(3):214-9. PubMed PMID: 7927117.

15: Büscher R, Insel PA, Michel MC. Is SDZ NVI-085 an alpha 1-adrenoceptor subtype-selective agonist? Life Sci. 1994;54(14):999-1007. PubMed PMID: 7908116.

16: Eltze M, Boer R. The adrenoceptor agonist, SDZ NVI 085, discriminates between alpha 1A- and alpha 1B-adrenoceptor subtypes in vas deferens, kidney and aorta of the rat. Eur J Pharmacol. 1992 Dec 2;224(2-3):125-36. PubMed PMID: 1361446.

17: Renaud A, Nishino S, Dement WC, Guilleminault C, Mignot E. Effects of SDZ NVI-085, a putative subtype-selective alpha 1-agonist, on canine cataplexy, a disorder of rapid eye movement sleep. Eur J Pharmacol. 1991 Nov 19;205(1):11-6. PubMed PMID: 1687464.

Explore Compound Types